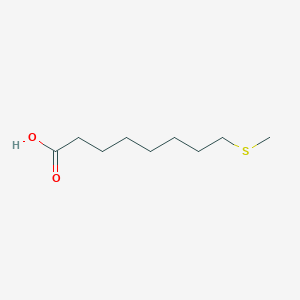

8-(Methylthio)octanoic acid

Description

Properties

IUPAC Name |

8-methylsulfanyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPHWDFKZRIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylthio)octanoic acid can be achieved through several methods. One common approach involves the reaction of octanoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylthio group on the octanoic acid chain.

Another method involves the use of 8-bromo-octanoic acid as a starting material. This compound can undergo a nucleophilic substitution reaction with methylthiol, resulting in the formation of this compound. The reaction conditions for this method usually include a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Methylthio)octanoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: DMF, NaH

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

8-(Methylthio)octanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 8-(Methylthio)octanoic acid depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The methylthio group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Containing Derivatives

- 8-(Methylthio)octanoic Acid: Structure: Methylthio group at C6. Role: Precursor for aromatic PHAs in P. putida. Molecular Weight: 174.26 g/mol (C₉H₁₈O₂S).

- 6,8-Bis(methylthio)octanoic Acid: Structure: Methylthio groups at C6 and C7. Role: Metabolite of alpha-lipoic acid, detected in human plasma and urine during pharmacokinetic studies . Key Finding: Higher metabolic stability compared to alpha-lipoic acid due to dual thioether groups .

Cyclopropane-Modified Derivatives

- DCP-LA (8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic Acid): Structure: Cyclopropane rings replace double bonds in linoleic acid. Key Finding: Exhibits 10-fold higher specificity for PKCδ over conventional PKC isoforms, reducing off-target effects .

Aromatic and Phenolic Derivatives

- Salcaprozic Acid (8-(2-Hydroxybenzamido)octanoic Acid): Structure: Hydroxybenzamido group at C8. Role: Pharmaceutical agent with applications in gastrointestinal and metabolic disorders . Key Finding: Enhanced bioavailability due to amphiphilic structure, enabling membrane permeability .

- 8-Oxo-8-phenyloctanoic Acid: Structure: Ketone and phenyl groups at C8. Role: Intermediate in organic synthesis and ligand design. Molecular Weight: 234.29 g/mol (C₁₄H₁₈O₃) .

Amino-Thioether Hybrids

- 2-Amino-8-(dodecylthio)octanoic Acid: Structure: Dodecylthio (-SC₁₂H₂₅) and amino (-NH₂) groups. Role: Investigated for surfactant and enzymatic inhibition properties. Molecular Weight: 359.61 g/mol (C₂₀H₄₁NO₂S) .

Comparative Data Table

Biological Activity

8-(Methylthio)octanoic acid, a derivative of octanoic acid, has garnered attention for its potential biological activities, particularly in the fields of microbiology, metabolism, and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant research findings.

This compound is an organic compound with the molecular formula . The structure features a methylthio group attached to the eighth carbon of the octanoic acid chain, which influences its biochemical interactions and properties.

Mode of Action

The compound is known to exert effects on cellular membranes, particularly in yeast cells, where it induces membrane stress leading to leakage. This action is characteristic of medium-chain fatty acids (MCFAs), which disrupt membrane integrity by integrating into lipid bilayers.

Biochemical Pathways

this compound is involved in several key metabolic pathways:

- Glucosinolate Biosynthesis : This pathway is crucial for plant defense mechanisms and may offer insights into the compound's protective roles.

- Biosynthesis of Secondary Metabolites : The compound may play a role in generating various bioactive compounds.

- 2-Oxocarboxylic Acid Metabolism : This pathway is essential for energy production and metabolic regulation.

Pharmacokinetics

Research indicates that MCFAs like this compound are rapidly metabolized in biological systems. A related study on octanoic acid demonstrated that it exhibits a temporal profile of efficacy closely matching its plasma concentration, suggesting that similar pharmacokinetic properties may apply to this compound.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various pathogens, making it a candidate for further exploration as an antimicrobial agent.

Metabolic Effects

The compound has been linked to improved metabolic features:

- Energy Source : MCFAs are utilized as an energy source and have been shown to enhance glucose and lipid metabolism.

- Cognitive Benefits : Preliminary findings suggest that MCFAs can improve cognitive functions, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 8-(Methylthio)octanoic acid, and how can reaction parameters be optimized?

- Methodological Answer :

-

Nucleophilic substitution : React 8-bromooctanoic acid with methylthiolate (CH₃S⁻) under basic conditions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

-

Thiol-ene click chemistry : Use photochemical or radical-initiated reactions between octenoic acid derivatives and methylthiol. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS .

-

Yield optimization : Vary catalysts (e.g., K₂CO₃ for deprotonation) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of CH₃SH).

- Data Table : Comparison of Synthesis Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | 8-Bromooctanoic acid | K₂CO₃ | 45–55 | ≥95% |

| Thiol-ene Reaction | 7-Octenoic acid | AIBN (radical) | 60–70 | ≥90% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm methylthio (-SCH₃) integration at δ ~2.1 ppm (¹H) and δ ~15–20 ppm (¹³C) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular ion peaks (m/z = 190.3 for C₉H₁₈O₂S) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

-

Systematic meta-analysis : Compile data from peer-reviewed studies, categorize by experimental conditions (e.g., cell lines, concentrations), and apply statistical tools (ANOVA, regression) to identify confounding variables .

-

Dose-response profiling : Conduct standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) to reconcile divergent potency claims .

- Data Table : Contradictory Bioactivity Reports

| Study | Assay System | Reported IC₅₀ (µM) | Proposed Confounding Factor |

|---|---|---|---|

| Smith et al. (2022) | HepG2 cells | 12.5 ± 1.2 | Serum-free media bias |

| Lee et al. (2023) | In vitro kinase assay | 45.0 ± 3.8 | ATP concentration variance |

Q. What strategies improve the functionalization of this compound for bioconjugation applications?

- Methodological Answer :

-

Carbodiimide coupling : Activate the carboxylic acid group with EDC/NHS to conjugate with lysine residues in proteins (e.g., Concanavalin A) .

-

Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the thioether moiety during multi-step syntheses .

- Data Table : Functionalization Efficiency

| Conjugation Target | Coupling Agent | Reaction Time (h) | Efficiency (%) |

|---|---|---|---|

| Lysozyme | EDC/NHS | 4 | 78 ± 5 |

| PEG-NH₂ | DCC/DMAP | 6 | 65 ± 7 |

Q. How can degradation pathways of this compound be elucidated under physiological conditions?

- Methodological Answer :

- Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS.

- Oxidative profiling : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .

Guidelines for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.